Fluoroacetamide

Catalog No.
S528172
CAS No.
640-19-7
M.F
C2H4FNO
FCH2CONH2
C2H4FNO
M. Wt
77.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetamide

CAS Number

640-19-7

Product Name

Fluoroacetamide

IUPAC Name

2-fluoroacetamide

Molecular Formula

C2H4FNO
FCH2CONH2
C2H4FNO

Molecular Weight

77.06 g/mol

InChI

InChI=1S/C2H4FNO/c3-1-2(4)5/h1H2,(H2,4,5)

InChI Key

FVTWJXMFYOXOKK-UHFFFAOYSA-N

SMILES

C(C(=O)N)F

solubility

12.98 M
Freely sol in water, sol in acetone; sparingly sol in chloroform
Moderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbons
Solubility in water: very good

Synonyms

Fluoroacetamide; BRN 1739054.

Canonical SMILES

C(C(=O)N)F

The exact mass of the compound Fluoroacetamide is 77.0277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.98 mfreely sol in water, sol in acetone; sparingly sol in chloroformmoderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbonssolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31876. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Fluoroacetates - Supplementary Records. It belongs to the ontological category of 2-fluoroacetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Fluoroacetamide (CAS 640-19-7) is a freely water-soluble, low-molecular-weight fluorinated amide characterized by an exceptionally stable carbon-fluorine (C-F) bond. Unlike standard amides, it functions as a potent metabolic pro-toxin. Upon cellular uptake, it is converted into fluorocitrate, a 'suicide substrate' that irreversibly binds to and inhibits aconitase, thereby halting the tricarboxylic acid (TCA) cycle and depleting cellular ATP [1]. In procurement contexts, fluoroacetamide is primarily sourced for two distinct applications: as a selective astrocyte inhibitor in neurobiological research, and, where regulatory frameworks permit, as a delayed-action active ingredient in specialized rodenticide formulations (Compound 1081) [2]. Its high purity and predictable metabolic conversion make it a critical baseline material for studying cellular energy disruption.

Procuring generic substitutes for fluoroacetamide fundamentally alters both chemical reactivity and biological outcomes. Substituting with sodium fluoroacetate (Compound 1080) drastically increases acute mammalian toxicity and shortens the onset of action, which can cause premature subject mortality in in vivo models and induce bait shyness in pest control formulations[1]. Conversely, substituting with other halogenated analogs, such as chloroacetamide or iodoacetamide, completely changes the compound's mechanism of action. Because the C-Cl and C-I bonds are strongly electrophilic, those analogs act as rapid cysteine alkylating agents, causing widespread, non-specific covalent protein modification [2]. Fluoroacetamide’s stable C-F bond prevents this alkylation, ensuring that its biological activity is strictly limited to targeted TCA cycle disruption via fluorocitrate synthesis.

Acute Toxicity and Latency Profile for Formulation Compatibility

When formulating delayed-action metabolic inhibitors or designing in vivo dosing regimens, the acute toxicity threshold and onset time are critical. Fluoroacetamide exhibits a significantly higher median lethal dose (LD50) and a longer latency period compared to its direct parent salt, sodium fluoroacetate. Literature reports indicate that the rat oral LD50 for fluoroacetamide ranges from 4.0 to 15.0 mg/kg, whereas sodium fluoroacetate exhibits an extreme acute toxicity of approximately 0.20 to 0.22 mg/kg [1]. This delayed onset and higher dosing threshold prevent immediate acute shock, allowing for progressive metabolic conversion.

Evidence DimensionRat Oral LD50
Target Compound Data4.0 - 15.0 mg/kg
Comparator Or Baseline0.20 - 0.22 mg/kg (Sodium fluoroacetate)
Quantified DifferenceFluoroacetamide exhibits a 20- to 75-fold higher LD50 threshold and a delayed onset of action.
ConditionsIn vivo rat oral administration toxicity assays

The longer latency and higher LD50 prevent premature mortality in research models and eliminate bait shyness in formulation applications.

Absence of Off-Target Protein Alkylation for Assay Reproducibility

Halogenated acetamides are frequently utilized in biochemistry, but their reactivity profiles dictate their utility. Chloroacetamide and iodoacetamide are strongly electrophilic and rapidly alkylate cysteine residues on proteins. In contrast, the carbon-fluorine bond in fluoroacetamide is stable, rendering it exceptionally poor at direct alkylation. Comparative studies evaluating covalent warheads demonstrate that while 2-chloroacetamide efficiently reacts with cysteine to inhibit targets (e.g., MPro with an IC50 of 43 nM), the 2-fluoroacetamide analog is considerably less reactive and fails to drive the same rapid covalent modification [1]. Consequently, fluoroacetamide acts exclusively as a metabolic pro-toxin rather than a non-specific alkylator.

Evidence DimensionIntrinsic electrophilicity and cysteine alkylation reactivity
Target Compound DataStable C-F bond; acts as a metabolic pro-toxin via enzymatic conversion, not direct alkylation
Comparator Or Baseline2-Chloroacetamide (Rapid covalent cysteine modifier)
Quantified DifferenceFluoroacetamide lacks the direct electrophilic reactivity required for rapid non-specific protein alkylation seen with chloro-analogs.
ConditionsBiochemical assays evaluating covalent protein modification

Ensures that observed cellular toxicity is strictly due to targeted aconitase inhibition rather than confounding off-target protein alkylation, improving assay reproducibility.

Targeted Astrocyte Inhibition in Neurobiological Models

In neurobiology, distinguishing between astrocytic and neuronal metabolism requires cell-type specific chemical tools. Fluoroacetamide and its derivatives are preferentially taken up by astrocytes rather than neurons. Once inside the astrocyte, fluoroacetamide is converted to fluorocitrate, which inhibits aconitase and depletes astrocytic ATP and glutamine synthetase activity. Studies utilizing 13C and 19F NMR to track cerebral metabolism demonstrate that controlled concentrations of fluorinated acetamides selectively inhibit the astrocytic TCA cycle without causing significant direct neuronal death [1]. This cell-type specificity cannot be achieved with general metabolic poisons like sodium azide or cyanide, which indiscriminately halt ATP production in all cell types.

Evidence DimensionCell-type specific metabolic inhibition
Target Compound DataSelective inhibition of astrocytic TCA cycle and glutamine synthesis
Comparator Or BaselineGeneral metabolic poisons (e.g., cyanide) which cause pan-cellular toxicity
Quantified DifferenceFluoroacetamide selectively depletes astrocytic energy reserves while sparing direct neuronal glycolysis/TCA cycles at controlled doses.
ConditionsIn vitro and in vivo neurobiological metabolic tracking (e.g., NMR spectroscopy)

Provides neuroscientists with a precise chemical tool to isolate and disrupt astrocyte-specific metabolic pathways without immediately killing adjacent neurons.

Astrocyte-Neuron Metabolic Coupling Research

Due to its preferential uptake by glial cells and subsequent conversion to the aconitase inhibitor fluorocitrate, fluoroacetamide is a targeted reagent for neuroscientists studying metabolic compartmentalization. It allows for the selective disruption of astrocytic glutamine synthesis and ATP production without the immediate pan-cellular toxicity caused by general metabolic poisons [1].

Delayed-Action Rodenticide Formulation (Compound 1081)

In jurisdictions where its use is permitted, fluoroacetamide is procured as an active ingredient for specialized pest control baits. Its 20- to 75-fold higher LD50 and longer latency period compared to sodium fluoroacetate prevent the rapid onset of symptoms, thereby eliminating bait shyness and ensuring more effective population control [2].

Mechanistic Studies of TCA Cycle Disruption

Biochemists utilize fluoroacetamide as a reference pro-toxin to study the downstream effects of aconitase inhibition. Because its stable C-F bond prevents the off-target cysteine alkylation commonly seen with chloroacetamide, researchers can confidently attribute experimental observations directly to the interruption of the citric acid cycle [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Fluoroacetamide is a colorless crystalline powder. Used as a rodenticide. Highly toxic.
COLOURLESS CRYSTALLINE POWDER.

Color/Form

Colorless crystalline powder
White...solid

XLogP3

-1

Exact Mass

77.0277

Boiling Point

Sublimes on heating (EPA, 1998)
Sublimes

LogP

-1.05 (LogP)
log Kow= -1.05
-1.05

Appearance

Solid powder

Melting Point

225 to 228 °F (EPA, 1998)
108.0 °C
108 °C
107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B18R611M38

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal]

Mechanism of Action

FLUOROACETATE PRODUCES ITS TOXIC ACTION BY INHIBITING THE CITRIC ACID CYCLE. THE FLUORINE SUBSTITUTED ACETATE BECOMES INCORPORATED, AS A NORMAL ACETATE, INTO FLUOROACETYL COENZYME A, WHICH CONDENSES WITH OXALOACETATE TO FORM FLUOROCITRATE. FLUOROCITRATE INHIBITS THE ENZYME ACONITASE & THEREBY INHIBITS THE CONVERSION OF CITRATE TO ISOCITRATE. AS A RESULT THERE IS AN ACCUMULATION OF LARGE QUANTITIES OF CITRATE IN THE TISSUE, & THE CYCLE IS BLOCKED. ... THE HEART & CNS ARE THE MOST CRITICAL TISSUES INVOLVED IN POISONING BY GENERAL INHIBITION OF OXIDATIVE ENERGY METABOLISM. /FLUOROACETATE/
FLUOROACETAMIDE ... /IS/ TOXIC TO MAMMALS PRESUMABLY BECAUSE OF METABOLIC ... /HYDROLYSIS/ TO FLUOROACETATE.
Moderately fast-acting rodenticide which is less likely to lead to poison shyness because of sublethal dosing. It acts chiefly on the heart, with secondary effects on CNS.

Pictograms

Acute Toxic

Acute Toxic

Impurities

Sometimes colored with black dye, nigrosine.

Other CAS

640-19-7

Wikipedia

Fluoroacetamide

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Fluoroacetamide is made by reacting fluoroacetyl chloride and ammonia.
Sodium fluoroacetate + ammonia (amide formation)
Made from chloroacetamide by fluorination process using KF.

General Manufacturing Information

Acetamide, 2-fluoro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
The WHO Recommended Classification of Pesticides by Hazard identifies Fluoroacetamide (technical grade) as Class IB: highly hazardous; Main Use: rodenticide. According to the PIC /Prior Informed Consent/ Convention, export of /Fluoroacetamide/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).
/FLUOROACETAMIDE/ USE IS LARGELY RESTRICTED TO LICENSED PEST CONTROL OPERATORS.
THE POISONING OF FARM ANIMALS BY EFFLUENTS FROM A FACTORY THAT MFR FLUOROACETAMIDE CAUSED THE MINISTRY OF AGRICULTURE, FISHERIES, & FOOD TO RECOMMEND THAT THE CMPD SHOULD NOT BE USED AS AN INSECTICIDE IN AGRICULTURE, HOME GARDENS, OR FOOD STORAGE IN GREAT BRITAIN, & IT WAS WITHDRAWN FROM THE MARKET.
A rebuttable presumption against registration was issued by EPA on November 22, 1976 on the basis of toxicity to nontarget species ... . The RPAR was terminated on February 28, 1980

Analytic Laboratory Methods

PRODUCT ANALYSIS: ... IS BY REACTION WITH SODIUM & PRECIPITATION AS LEAD CHLORIDE FLUORIDE.

Clinical Laboratory Methods

THE RECOVERY OF FLUOROACETAMIDE FROM ANIMAL & HUMAN TISSUE BY GAS CHROMATOGRAPHY USING MASS SPECTROMETER IN MULTIPLE ION MONITORING MODE WAS 30-35% & THE MIN DETECTABLE LEVELS IN TISSUE WAS APPROX 0.7 UG/G.

Storage Conditions

STORE IN CLOSED CONTAINERS IN CLOSED AREA.

Interactions

TOXIC EFFECTS OF SUCROSE-CONTAINING SODIUM FLUOROSILICATE FED TO HOUSEFLIES IS DELAYED WHEN DIFLUBENZURON IS ADDED. A SIMILAR, THOUGH LESS PRONOUNCED, EFFECT IS EXERTED BY DFB IN FLUOROACETAMIDE TOXICITY.

Dates

Last modified: 08-15-2023
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